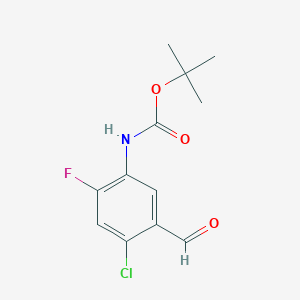
tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chloro group, a fluoro group, and a formyl group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate typically involves the reaction of 4-chloro-2-fluoro-5-formylphenylamine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, followed by heating to 60°C for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of specific enzymes involved in metabolic pathways.
Medicine: The compound has potential applications in drug development, particularly in designing inhibitors for specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The presence of the chloro and fluoro groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl (4-chloro-2-fluorophenyl)carbamate
- tert-Butyl (4-chloro-2-fluoro-5-methylphenyl)carbamate
- tert-Butyl (4-chloro-2-fluoro-5-nitrophenyl)carbamate
Comparison:
- tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is unique due to the presence of the formyl group, which allows for additional chemical modifications and reactions.
- The other similar compounds lack the formyl group, which limits their reactivity and potential applications.
- The presence of the formyl group also enhances the compound’s ability to participate in oxidation and reduction reactions, making it more versatile in synthetic applications .
Properties
Molecular Formula |
C12H13ClFNO3 |
|---|---|
Molecular Weight |
273.69 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-2-fluoro-5-formylphenyl)carbamate |
InChI |
InChI=1S/C12H13ClFNO3/c1-12(2,3)18-11(17)15-10-4-7(6-16)8(13)5-9(10)14/h4-6H,1-3H3,(H,15,17) |
InChI Key |
IZDDSVKOGHVUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


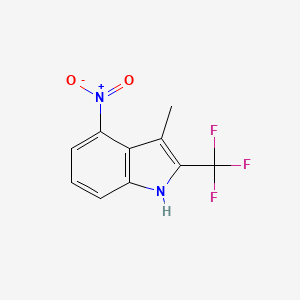

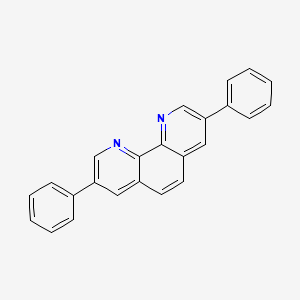
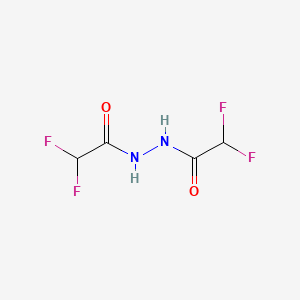
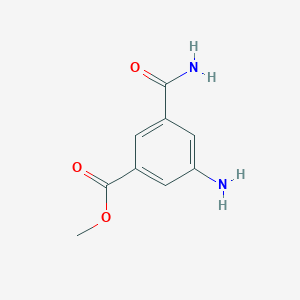
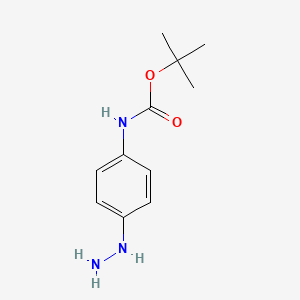

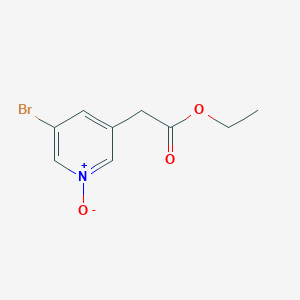
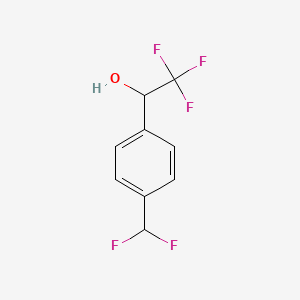
![N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B12972476.png)

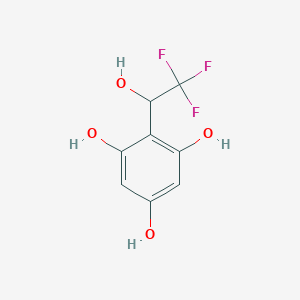
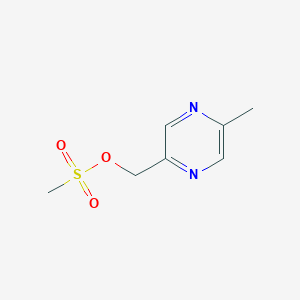
![4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B12972519.png)
